

Application Note: Solution-Phase Peptide Coupling Using Benzyl N6-(t-Boc)-L-lysinate

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Compound of Interest		
Compound Name:	Benzyl N6-(t-Boc)-L-lysinate	
Cat. No.:	B567332	Get Quote

AN-PEP001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the solution-phase peptide coupling of an Nα-protected amino acid with **Benzyl N6-(t-Boc)-L-lysinate** (H-Lys(Boc)-OBzl). This key building block features orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group for the side-chain amine and a benzyl (Bzl) ester for the C-terminus, making it highly valuable for the synthesis of complex peptides.[1][2] The protocol details the use of modern coupling reagents, reaction conditions, work-up, and purification procedures.

Introduction

Benzyl N6-(t-Boc)-L-lysinate is a derivative of L-lysine strategically protected for use in stepwise peptide synthesis.[2] The ε -amino group is protected by an acid-labile Boc group, while the C-terminal carboxylic acid is protected by a benzyl ester, which can be removed via catalytic hydrogenolysis.[2][3] This orthogonal protection scheme allows for the selective deprotection of the N α -amine (if protected) and subsequent peptide chain elongation without affecting the side-chain or C-terminus. This application note describes a general and efficient protocol for coupling an N α -protected amino acid to the free N α -amine of H-Lys(Boc)-OBzl in solution.

Data Presentation: General Reaction Conditions



The efficiency of peptide coupling is highly dependent on the choice of coupling reagents, solvent, and stoichiometry. The following table summarizes typical conditions for coupling an Nα-protected amino acid to **Benzyl N6-(t-Boc)-L-lysinate** using two common coupling systems: HATU/DIPEA and EDC/HOBt.

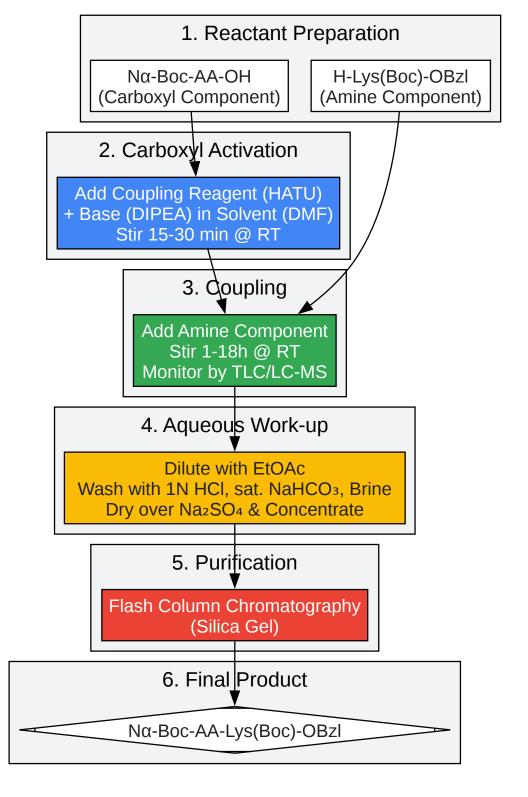
Parameter HATU Coupling		EDC/HOBt Coupling	Reference
Nα-Protected Amino Acid	1.0 equivalents	1.0 equivalents	[4][5]
H-Lys(Boc)-OBzl	1.0 - 1.2 equivalents	1.0 - 1.2 equivalents	[4]
Coupling Reagent	HATU (1.0 - 1.5 eq.)	EDC (1.2 eq.)	[4][6]
Additive	None required	HOBt (1.0 - 1.2 eq.)	[7][8]
Base	DIPEA (2.0 - 5.0 eq.)	NMM or DIPEA (1.0 - 2.0 eq.)	[4][5]
Solvent	Anhydrous DMF, DCM, ACN	Anhydrous DCM, THF	[4][6]
Temperature	0 °C to Room Temperature	0 °C to Room Temperature	[4][6]
Reaction Time	eaction Time 1 - 18 hours		[4]
Typical Yield > 90%		75 - 95%	[3][4][5]

Experimental Workflow Diagram

The diagram below illustrates the general workflow for the solution-phase peptide coupling reaction.



Experimental Workflow for Peptide Coupling



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Caption: General workflow for HATU-mediated solution-phase peptide coupling.



Detailed Experimental Protocol: Synthesis of Nα-Boc-Ala-Lys(Boc)-OBzl

This protocol describes the coupling of N α -Boc-L-Alanine with **Benzyl N6-(t-Boc)-L-lysinate** using HATU as the coupling agent.

Materials and reagerns	١	/laterials	and	Reagents	
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- Nα-Boc-L-Alanine (Boc-Ala-OH)
- Benzyl N6-(t-Boc)-L-lysinate hydrochloride (H-Lys(Boc)-OBzl·HCl)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[9]
- N,N-Diisopropylethylamine (DIPEA, Hünig's base)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1N Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Saturated aqueous sodium chloride (Brine)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- TLC plates (silica gel 60 F254)
- Standard laboratory glassware and magnetic stirrer

Procedure:

Reactant Preparation:



- In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq.) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
- If starting with H-Lys(Boc)-OBzI as a hydrochloride salt, it must be neutralized. In a separate flask, dissolve H-Lys(Boc)-OBzI·HCl (1.1 eq.) in DMF and add DIPEA (1.1 eq.) to generate the free amine in situ.
- Carboxylic Acid Activation (Pre-activation):
 - To the solution of Boc-Ala-OH, add HATU (1.05 eq.).[4]
 - Add DIPEA (2.5 eq.) to the mixture. The total amount of base should be sufficient to neutralize the starting amine salt and catalyze the reaction.[4]
 - Stir the mixture at room temperature for 15-30 minutes. This step forms the highly reactive
 OAt-active ester.[4][9]

· Coupling Reaction:

- Add the solution of H-Lys(Boc)-OBzl (free amine) to the pre-activated carboxylic acid mixture.
- Continue stirring the reaction at room temperature for 2 to 18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.

Work-up:

- Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DMF.
- Dilute the residue with a significant volume of ethyl acetate.
- Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4] These washes remove excess reagents, base, and unreacted starting materials.



o Dry the separated organic layer over anhydrous Na2SO4.

Purification:

- Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
- Purify the crude dipeptide by flash column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes is typically effective.
- Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Nα-Boc-Ala-Lys(Boc)-OBzI as a solid or oil.
- Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity. Protected peptides are often challenging to purify by reversed-phase HPLC due to poor solubility in aqueous solutions, making normal-phase chromatography a preferred method.[10]

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